molecular formula C28H19N3O4 B3449653 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide

Cat. No.: B3449653
M. Wt: 461.5 g/mol
InChI Key: XYDKPAAPISRWCS-UHFFFAOYSA-N
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Description

5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and diphenylbenzene dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the diphenylbenzene dicarboxamide groups. One common method involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions to form the phthalimide intermediate. This intermediate is then reacted with diphenylbenzene dicarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the phthalimide moiety or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, including apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • Hexahydrophthalimide derivatives

Uniqueness

5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide is unique due to its combination of the phthalimide moiety with diphenylbenzene dicarboxamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O4/c32-25(29-20-9-3-1-4-10-20)18-15-19(26(33)30-21-11-5-2-6-12-21)17-22(16-18)31-27(34)23-13-7-8-14-24(23)28(31)35/h1-17H,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDKPAAPISRWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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